1-(5-Methylthiophen-2-yl)butane-1,3-dione
Description
Significance of 1,3-Diketones as Versatile Synthons and Ligands
1,3-Diketones, also known as β-diketones, are highly valued intermediates in organic synthesis. fiveable.me Their importance stems from the unique reactivity conferred by the two carbonyl groups separated by a methylene (B1212753) group. The hydrogen atoms on this central carbon are notably acidic due to the electron-withdrawing effects of the adjacent carbonyls, facilitating the formation of a stable enolate ion. fiveable.me This characteristic makes them excellent nucleophiles in a variety of carbon-carbon bond-forming reactions.
Furthermore, 1,3-diketones are fundamental building blocks for the synthesis of numerous heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. nih.govnih.gov Their ability to undergo condensation reactions with various dinucleophiles provides a straightforward route to these important chemical structures, which are often found in pharmaceuticals and agrochemicals. nih.gov
A defining feature of β-diketones is their existence as a mixture of keto and enol tautomers. masterorganicchemistry.com The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and the equilibrium between the two forms can be influenced by factors like solvent polarity. masterorganicchemistry.comyoutube.com This tautomerism is crucial to their reactivity and coordination chemistry.
The deprotonated enolate form of β-diketones acts as a powerful bidentate chelating ligand for a vast array of metal ions. nih.govnih.gov These β-diketonate ligands form stable, often neutral, metal complexes with diverse applications in catalysis, materials science, and as precursors for metal-organic frameworks (MOFs). nih.govresearchgate.net
Role of Thiophene (B33073) Moieties in Enhancing Molecular Functionality within Conjugated Systems
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its incorporation into larger molecular structures, particularly π-conjugated systems, imparts a range of desirable properties. rsc.org Thiophene-based materials are distinguished by their excellent chemical and thermal stability, along with exceptional electrical and optical properties, making them central to the development of organic electronics. nih.gov
Key advantages of using thiophene moieties include:
Enhanced Charge Transport: Compared to their benzene (B151609) analogues, thiophene-containing polymers and oligomers often exhibit better charge carrier mobility. rsc.org The sulfur atom's lone pairs contribute to the π-electron system, and the weaker aromaticity of thiophene can lead to a more quinoidal character in the polymer backbone, which is beneficial for charge transport. rsc.org
Tunable Electronic Properties: The electronic properties of thiophene-based systems, such as the energy bandgap (HOMO-LUMO levels), can be readily tuned by chemical modification of the thiophene ring. nih.gov This allows for the precise design of materials for specific applications, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgrsc.org
Structural Versatility: Thiophene is more reactive than benzene in electrophilic substitution reactions, which facilitates the introduction of various functional groups onto the ring. numberanalytics.com This synthetic accessibility allows for the creation of a wide diversity of molecular architectures. rsc.org
Coordination Ability: The sulfur atom in the thiophene ring can coordinate with "soft" metal ions, introducing another dimension of functionality for creating sensors or catalysts. nih.gov
These properties have led to the extensive use of thiophene derivatives in high-performance organic solar cells, light-emitting diodes, and other optoelectronic devices. rsc.orgnih.gov
Overview of 1-(5-Methylthiophen-2-yl)butane-1,3-dione within β-Diketone and Heterocyclic Chemistry
This compound is a chemical compound that synergistically combines the functional characteristics of both a β-diketone and a substituted thiophene. Its structure consists of a butane-1,3-dione chain attached at the C2 position of a 5-methylthiophene ring. This molecule serves as a valuable organic synthesis intermediate with potential uses in the fields of materials science, medicine, and pesticides. guidechem.com
While detailed public reports on its specific physical and chemical properties are limited, its characteristics can be inferred from its constituent parts and comparison to similar structures like 1-(thiophen-2-yl)butane-1,3-dione. guidechem.com The presence of the β-diketone moiety suggests that it will exhibit keto-enol tautomerism and can act as a chelating ligand for metal ions, forming metal complexes with potentially interesting photophysical or catalytic properties. acs.orgbohrium.com The 5-methylthiophene group is expected to influence the electronic properties of these complexes and the reactivity of the molecule as a whole.
As a synthon, it can be used to construct more complex molecules that incorporate the 5-methylthiophene unit, a scaffold of interest in medicinal chemistry and materials science. guidechem.com The compound is typically available as a solid with a purity of around 95-96%. guidechem.comcymitquimica.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1092286-23-1 guidechem.com |
| Molecular Formula | C₉H₁₀O₂S guidechem.com |
| Molecular Weight | 182.24 g/mol cymitquimica.com |
| Appearance | Solid guidechem.com |
| Purity | ~96% guidechem.com |
| Predicted Boiling Point | 310.0 ± 27.0 °C guidechem.com |
| Predicted Flash Point | 141.3 ± 23.7 °C guidechem.com |
| Predicted Refractive Index | 1.534 guidechem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H10O2S/c1-6(10)5-8(11)9-4-3-7(2)12-9/h3-4H,5H2,1-2H3 |
InChI Key |
SAXJMQLHGIPASO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CC(=O)C |
Origin of Product |
United States |
Tautomeric Equilibria and Structural Elucidation of 1 5 Methylthiophen 2 Yl Butane 1,3 Dione
Keto-Enol Tautomerism in 1,3-Diketones
Beta-diketones, including 1-(5-methylthiophen-2-yl)butane-1,3-dione, can exist as an equilibrium mixture of two tautomeric forms: a diketo form and a keto-enol (or simply enol) form. mdpi.comruc.dk The interconversion between these forms involves the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.com This equilibrium is typically slow on the NMR timescale, which allows for the simultaneous observation and quantification of both tautomers in solution. mdpi.commissouri.edumdpi.com The position of this equilibrium is not static; it is influenced by a variety of internal and external factors. mdpi.comresearchgate.net
The tautomeric equilibrium in heterocyclic β-diketones is sensitive to the molecular structure and the surrounding environment. The primary factors include the nature of the substituents, the polarity of the solvent, and the temperature. mdpi.com
Substituent Effects: The electronic properties of substituents attached to the dicarbonyl framework play a crucial role in determining the relative stability of the tautomers. researchgate.netrsc.org For this compound, the thiophene (B33073) ring acts as a substituent. Heteroaromatic groups can influence the equilibrium through resonance and inductive effects. Studies on similar 1-(n-pyridinyl)butane-1,3-diones show that the position of the heteroatom affects the tautomeric balance. ruc.dk The electron-donating nature of the sulfur atom in the thiophene ring, enhanced by the methyl group at the 5-position, can stabilize the conjugated enol form through delocalization of π-electrons. stackexchange.com Research on related 1-phenyl(1-thiophen-2-yl)-4-(diphenylphosphoryl)butane-1,3-diones found that the mono-enol form is the major tautomer, with a content of 80–90% in solution. bohrium.com
Solvent Polarity: The solvent environment significantly impacts the keto-enol ratio. rsc.orgorientjchem.orgresearchgate.net Generally, the diketo tautomer is more polar than the chelated enol form. Consequently, polar solvents tend to stabilize the diketo form, shifting the equilibrium in its favor. missouri.eduorientjchem.org Conversely, nonpolar solvents favor the less polar, intramolecularly hydrogen-bonded enol tautomer. srce.hr For instance, the enol content of β-diketones is typically higher in solvents like chloroform (B151607) compared to more polar solvents like dimethyl sulfoxide (B87167) (DMSO) or water. mdpi.comnih.gov
Temperature: Temperature variations can also shift the tautomeric equilibrium. An increase in temperature generally favors the diketo form. srce.hrnih.gov This shift is attributed to the entropy of the system; the less ordered diketo form is entropically favored at higher temperatures. missouri.edu Studies on various β-dicarbonyl systems have consistently shown a decrease in the enol population as the temperature is raised. srce.hracs.orgacs.org
| Factor | Effect on Equilibrium | Favored Tautomer |
|---|---|---|
| Increasing Solvent Polarity | Shifts equilibrium toward the more polar species. missouri.eduorientjchem.org | Diketo |
| Decreasing Solvent Polarity | Shifts equilibrium toward the less polar species. srce.hr | Enol |
| Increasing Temperature | Shifts equilibrium toward the entropically favored species. srce.hrnih.gov | Diketo |
A defining feature of the enol tautomer in β-diketones is the formation of a strong intramolecular hydrogen bond. core.ac.ukresearchgate.net The hydroxyl proton forms a hydrogen bond with the carbonyl oxygen, creating a stable six-membered pseudo-aromatic ring. masterorganicchemistry.comlibretexts.org This resonance-assisted hydrogen bond (RAHB) significantly stabilizes the enol form relative to the diketo form, which lacks this interaction. mdpi.comrsc.org The stability gained from this internal hydrogen bonding is a primary reason why many β-diketones, such as 2,4-pentanedione, exist predominantly in the enol form, especially in nonpolar solvents or the gas phase. libretexts.orgyoutube.com The strength of this hydrogen bond is influenced by the substituents on the β-diketone framework. researchgate.net
Spectroscopic Investigations of Tautomeric Forms
Spectroscopic methods are indispensable for identifying and quantifying the tautomers of this compound in solution. numberanalytics.com Techniques such as NMR, IR, and UV-Vis spectroscopy provide distinct signatures for the keto and enol forms.
NMR spectroscopy is the most powerful tool for studying keto-enol equilibria in solution. nih.govresearchgate.net Because the rate of interconversion between the diketo and enol forms is slow on the NMR timescale, separate signals for each tautomer can be observed in both ¹H and ¹³C NMR spectra. mdpi.commdpi.com
In the ¹H NMR spectrum, the enol form is characterized by a highly deshielded signal for the enolic proton (O-H), typically appearing between 15 and 18 ppm due to the strong intramolecular hydrogen bond. ruc.dk It also shows a signal for the vinylic proton (-CH=) around 6.0-7.0 ppm. In contrast, the diketo form displays a signal for the methylene (B1212753) protons (-CH₂-) between the two carbonyl groups, usually in the range of 3.5-4.5 ppm. rsc.org
The relative amounts of the two tautomers can be accurately determined by integrating the characteristic proton signals. srce.hrcore.ac.uk For instance, in a study of 1-(2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione, NMR analysis revealed a 1:2.5 mixture of keto to enol tautomers. rsc.org Similarly, for related phosphoryl butane-1,3-diones containing a thiophene ring, the enol form was found to be dominant (80-90%). bohrium.com
| Tautomer | Characteristic Proton | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Diketo | Methylene (-CH₂-) | 3.5 - 4.6 rsc.org |
| Enol | Vinylic (-CH=) | 6.6 - 6.7 rsc.org |
| Enolic (-OH) | 15.5 - 16.0 rsc.org |
IR and UV-Vis spectroscopy offer complementary information about the tautomeric system. studyx.ai
Infrared (IR) Spectroscopy: IR spectroscopy can differentiate between the tautomers by identifying their distinct functional groups. studyx.ai The diketo form exhibits strong absorption bands corresponding to the C=O stretching vibrations, typically around 1700-1730 cm⁻¹. The enol form, however, shows a broad O-H stretching band (around 2500-3200 cm⁻¹) due to the strong intramolecular hydrogen bond, as well as C=C and C=O stretching vibrations at lower frequencies (e.g., 1580-1640 cm⁻¹) due to conjugation. researchgate.netsemanticscholar.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the keto and enol forms are also different. numberanalytics.com The enol form possesses a more extended conjugated π-system involving the C=C and C=O bonds, and often the heterocyclic ring. This extended conjugation results in a π → π* transition at a longer wavelength (a bathochromic or red shift) compared to the n → π* transition of the isolated carbonyl groups in the diketo form. studyx.aisemanticscholar.org Therefore, the presence and intensity of absorption bands in the UV-Vis spectrum can provide evidence for the predominant tautomer in solution. mdpi.comaip.org
| Spectroscopy | Diketo Form Signature | Enol Form Signature |
|---|---|---|
| IR (cm⁻¹) | Strong C=O stretch (~1700-1730) studyx.ai | Broad O-H stretch (2500-3200), Conjugated C=O/C=C stretch (~1580-1640) researchgate.netstudyx.ai |
| UV-Vis (λmax) | Shorter wavelength absorption (n → π) semanticscholar.org | Longer wavelength absorption (π → π) studyx.aisemanticscholar.org |
X-ray Crystallography for Solid-State Structural Confirmation of β-Diketone and Thiophene Derivatives
While spectroscopic methods are ideal for studying equilibria in solution, X-ray crystallography provides unambiguous evidence of the molecular structure in the solid state. rsc.orgrsc.org For β-diketones, crystallographic studies can definitively confirm which tautomer (diketo or enol) is present in the crystal lattice. researchgate.net
Numerous studies on β-diketone and thiophene derivatives have utilized this technique. researchgate.netresearchgate.net For example, the X-ray diffraction analysis of 1-(2-thienyl)-3-(4-fluorophenyl)-propane-1,3-dione confirmed that the compound exists as its keto-enol tautomer in the solid state. researchgate.net This preference for the enol form in the solid state is common for β-diketones that are not sterically hindered, as the intramolecular hydrogen bond and planar conjugated system provide significant stabilization that can be favorably packed into a crystal lattice. mdpi.comrsc.org Therefore, it is highly probable that this compound would also adopt the stable, intramolecularly hydrogen-bonded enol structure in its crystalline form.
Computational Chemistry Approaches to 1 5 Methylthiophen 2 Yl Butane 1,3 Dione Systems
Theoretical Spectroscopy and Photophysical Property Prediction
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. This is particularly relevant for compounds like 1-(5-methylthiophen-2-yl)butane-1,3-dione when it is used as a ligand in luminescent metal complexes.
When this compound acts as a ligand for lanthanide ions (like Eu³⁺ or Tb³⁺), the resulting complexes can exhibit strong luminescence. This occurs via the "antenna effect," where the organic ligand efficiently absorbs UV light and transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. nih.govnih.gov Thiophene-based β-diketonates are known to be effective antenna ligands for sensitizing Eu(III) emission. acs.orgresearchgate.netlookchem.com
Theoretical models are crucial for understanding and predicting the efficiency of this process.
Semiempirical Quantum Chemistry: Methods like these can be used to calculate the energy levels of the ligand, particularly the energy of its lowest triplet state (T₁). For efficient energy transfer to a lanthanide ion like Eu³⁺, the T₁ energy level of the ligand must be appropriately positioned above the emissive ⁵D₀ level of the ion. nih.gov
Judd-Ofelt Theory: This theory is a powerful tool for analyzing the intensities of f-f transitions within the lanthanide ion in a complex. researchgate.net It uses three intensity parameters (Ω₂, Ω₄, Ω₆) that are determined from the absorption spectrum of the complex. These parameters depend on the symmetry of the coordination environment and the nature of the ligand-metal bond. Once determined, they can be used to calculate key radiative properties, such as transition probabilities, radiative lifetimes, and luminescence branching ratios, providing a quantitative prediction of the complex's emission characteristics. rsc.org Theoretical studies on Eu³⁺ complexes with similar fluorinated β-diketones containing a thiophene (B33073) ring have successfully used Judd-Ofelt analysis to support experimental findings. rsc.org
Molecular Modeling of Ligand-Metal Interactions and Complex Stability
For this compound, modeling its interaction with a metal ion would involve predicting the coordination mode, where the two oxygen atoms of the β-diketonate moiety typically form a chelate ring with the metal center. Calculations can determine key structural parameters such as bond lengths and angles within the complex.
Furthermore, the stability of the complex can be assessed by calculating the binding energy between the ligand and the metal ion. In solution, computational models can also help in understanding the speciation and relative stability of different complex forms. researchgate.net For lanthanide complexes, the precise geometry and stability are critical as they influence the photophysical properties, including the efficiency of the antenna effect and the quantum yield of the luminescence. acs.orgmdpi.com
Advanced Applications of 1 5 Methylthiophen 2 Yl Butane 1,3 Dione and Its Metal Complexes in Materials Science
Applications in Optical and Electro-Optical Materials
The electronically rich and highly conjugated system of 1-(5-Methylthiophen-2-yl)butane-1,3-dione, when complexed with metal ions, gives rise to materials with significant potential in optical and electro-optical devices. These applications harness the unique photophysical properties of the resulting metal complexes, including their luminescence, charge-transfer characteristics, and nonlinear optical responses.
Luminescent Materials and Light-Emitting Diodes (LEDs)
Metal complexes of this compound, particularly with lanthanide ions like Europium(III) (Eu³⁺), are renowned for their intense and narrow-band emission, making them highly suitable for luminescent materials and as emitters in Light-Emitting Diodes (LEDs). The β-diketonate ligand acts as an "antenna," efficiently absorbing UV light and transferring the energy to the central metal ion, which then emits light at its characteristic wavelength. researchgate.netmdpi.comacs.org
Europium complexes with thiophene-based β-diketonate ligands, such as the subject compound, are particularly valued for their bright red luminescence, a crucial component for creating white light in LEDs with a high color rendering index. rsc.orgnih.gov The introduction of a thiophene (B33073) group can enhance the photophysical properties of the complex by modifying the ligand's triplet state energy level, which is critical for efficient energy transfer to the lanthanide ion. acs.org
The photoluminescence quantum yield (PLQY) of these complexes, a measure of their emission efficiency, can be finely tuned by modifying the ancillary ligands coordinated to the metal center alongside the β-diketonate. acs.orgmdpi.com For instance, the use of neutral O-donor ligands like triphenylphosphine oxide (tppo) can significantly improve the quantum yield of europium(III) β-diketonate complexes. mdpi.comcnr.it
Photophysical Properties of Selected Europium(III) β-Diketonate Complexes
| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Key Feature |
|---|---|---|---|---|
| [Eu(hth)₃(tppo)₂] | ~345 | ~612 (⁵D₀ → ⁷F₂) | up to 66 | High quantum yield due to tppo co-ligand. mdpi.com |
| Eu(dbt)₃(phen) | ~395 | ~615 (⁵D₀ → ⁷F₂) | - | Used in red conversion LEDs. nih.gov |
| Eu(DBM)₃Phen-pCN-pCF₃ | - | Narrow red emission | High | Application in smart white LEDs. rsc.org |
The research in this area focuses on synthesizing novel complexes with optimized structures to enhance their luminescence efficiency, thermal stability, and processability for incorporation into LED devices. The goal is to develop materials that can produce highly pure and stable colors, contributing to the advancement of solid-state lighting technologies.
Dye-Sensitized Solar Cells and Photochemical Materials
While direct applications of this compound in dye-sensitized solar cells (DSSCs) are not extensively documented, the structural motifs present in this compound are highly relevant to the design of sensitizers for DSSCs. rsc.orgscilit.comnih.gov Organic dyes used as sensitizers in DSSCs typically consist of a donor-π-acceptor (D-π-A) structure, where the thiophene moiety can act as a component of the π-conjugated bridge. rsc.orgnih.gov
The function of the sensitizer is to absorb sunlight and inject electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.govmdpi.com The efficiency of a DSSC is critically dependent on the light-harvesting ability of the dye, the efficiency of electron injection, and the suppression of charge recombination. Thiophene-containing dyes are known for their excellent light-harvesting properties and tunable electrochemical characteristics. nih.gov
The β-diketonate group in this compound could potentially serve as an anchoring group to bind the dye to the TiO₂ surface, a critical requirement for efficient electron injection. Metal complexes of this ligand could also be explored as sensitizers, where the metal center could participate in the charge transfer processes.
Key Components of Dye-Sensitized Solar Cells
| Component | Function | Relevant Material Example |
|---|---|---|
| Sensitizer (Dye) | Light absorption and electron injection. nih.govmdpi.com | Ruthenium complexes, Organic dyes with thiophene units. nih.govnih.gov |
| Semiconductor | Electron transport. nih.gov | Titanium Dioxide (TiO₂). nih.gov |
| Electrolyte | Regeneration of the oxidized dye. nih.gov | Iodide/triiodide redox couple. nih.gov |
| Counter Electrode | Catalyzes the reduction of the electrolyte. nih.gov | Platinum, Carbon. nih.gov |
Non-Linear Optics (NLO) Applications
Materials with significant non-linear optical (NLO) properties are crucial for a range of applications in photonics, including optical switching and data storage. researchgate.netmanchester.ac.uk Metal complexes, particularly those with ligands that facilitate intramolecular charge transfer, are promising candidates for NLO materials. researchgate.net The D-π-A design principle is also relevant here, where the metal center can be an integral part of the charge-transfer pathway.
Roles in Separation Science and Extraction Processes
The ability of this compound to form stable chelates with metal ions is the basis for its application in separation science, particularly in the solvent extraction of metal ions.
Solvent Extraction of Metal Ions and Nuclear Fuel Separation
Solvent extraction is a widely used technique for the separation and purification of metals. researchgate.netnih.govmdpi.com In this process, a metal ion is transferred from an aqueous phase to an immiscible organic phase containing a chelating agent, or extractant. researchgate.netnih.gov β-Diketones are a well-known class of extractants for a variety of metal ions due to their ability to form neutral, lipophilic metal complexes. researchgate.netelixirpublishers.com
The selectivity of the extraction process can be tuned by modifying the structure of the β-diketone and by controlling the pH of the aqueous phase. elixirpublishers.com The presence of the 5-methylthiophen-2-yl group in the ligand can influence its lipophilicity and the stability of the resulting metal complexes, thereby affecting the extraction efficiency and selectivity.
In the context of the nuclear fuel cycle, the separation of actinides (e.g., uranium, plutonium) from fission products is a critical step in the reprocessing of spent nuclear fuel. inl.goviaea.orgosti.govcea.fr Solvent extraction is the primary method used for this purpose. While tributyl phosphate (TBP) is the most common extractant in the PUREX process, there is ongoing research into new extraction systems with improved selectivity and efficiency. researchgate.net The strong chelating ability of β-diketones for metal ions, including actinides, makes them potential candidates for use in advanced separation schemes.
Polymer and Thin Film Applications
The incorporation of this compound and its metal complexes into polymers and thin films can impart them with novel functionalities.
Thiophene-based molecules are known to be building blocks for conductive polymers and are used in the fabrication of organic thin films for electronic and optoelectronic devices. mdpi.comnih.gov The subject compound could be incorporated into polymer chains either as a pendant group or as part of the main chain, potentially leading to materials with interesting optical or sensing properties. researchgate.net
Thin films containing metal complexes of this compound can be prepared by various deposition techniques. These films could find applications as luminescent coatings, optical filters, or as active layers in sensors. lettersonmaterials.com For instance, thin films of europium complexes are used in the fabrication of OLEDs. mdpi.com The processability and film-forming properties of the complexes are important considerations for these applications.
Applications in Liquid Crystals (Derived from Higher Alkylated Thiophenes)
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that exhibit liquid crystalline phases (mesophases) are known as mesogens. The rigid, elongated structure of certain thiophene derivatives makes them suitable candidates for the design of novel liquid crystalline materials.
By attaching long alkyl chains to a rigid core containing the this compound moiety, it is possible to synthesize molecules that exhibit thermotropic liquid crystalline behavior, where the liquid crystal phases appear in a specific temperature range. The length and branching of these alkyl chains play a crucial role in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. tandfonline.com
For instance, studies on bis(p-alkoxyphenyl) dicarboxylate derivatives containing thiophene and bithiophene central units have shown that these molecules can form enantiotropic nematic and smectic liquid crystal phases, with the specific phase depending on the length of the terminal alkyl chains. tandfonline.com The non-linear nature of the 2,5-disubstituted thiophene core can lead to lower melting points and clearing points compared to more linear phenyl-based liquid crystals. acs.org
The introduction of a 3-hexyl-2,5-disubstituted thiophene central ring in bent-core derivatives has been shown to induce mesomorphic behavior. mdpi.com Furthermore, doping chiral nematic liquid crystal hosts with thiophene-based derivatives with branched alkoxy groups can induce the formation of blue phases over a wide temperature range. acs.org These materials are of interest for applications in advanced display technologies and optical devices.
The following table summarizes the liquid crystalline properties of some thiophene derivatives.
| Thiophene Derivative Structure | Mesophase(s) Observed | Influence of Alkyl Chain | Potential Application |
| Bis(p-alkoxyphenyl) dicarboxylate with thiophene core | Nematic, Smectic | Length of terminal chains determines phase type | Displays, optical sensors |
| 2,5-disubstituted thiophene with terminal phenyl rings | Nematic, Smectic A, Smectic C, Smectic B | Length of terminal alkoxy chains influences mesophase spectrum | Advanced displays, optoelectronics |
| Bent-core with 3-hexyl-2,5-disubstituted thiophene | Nematic | Longer molecular axis promotes liquid crystallinity | Blue phase stabilization for displays |
| Phenyl-thiophene with branched alkoxy groups | - (used as dopant) | Induces blue phases over a wide temperature range in a host | Fast-switching optical devices |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
